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Introduction
Amotosalen hydrochloride, a synthetic psoralen derivative, in combination with ultraviolet A

(UVA) light, provides a robust technology for the inactivation of a broad spectrum of viruses,

bacteria, protozoa, and contaminating leukocytes in blood products.[1][2] This pathogen

reduction technology, commercially known as the INTERCEPT™ Blood System, is a proactive

measure to enhance the safety of blood transfusions.[3][4] The mechanism of action involves

the intercalation of amotosalen into the nucleic acids (DNA and RNA) of pathogens.[2][5] Upon

subsequent exposure to UVA light, amotosalen forms covalent cross-links with the nucleic acid

strands, effectively blocking replication and rendering the pathogen non-infectious.[2][6] This

process has demonstrated high efficacy in inactivating a wide range of enveloped and non-

enveloped viruses, thereby reducing the risk of transfusion-transmitted infections.[1][7]

Mechanism of Action
The viral inactivation process with amotosalen and UVA light is a targeted photochemical

reaction. Amotosalen, due to its chemical structure, readily penetrates the viral envelope and

membrane to intercalate into the helical regions of DNA and RNA.[2] The subsequent

illumination with UVA light at a specific wavelength (3 J/cm²) triggers a photochemical reaction,

leading to the formation of covalent monoadducts and interstrand cross-links in the nucleic acid

chains.[2][5] This irreversible damage to the genetic material prevents the transcription and
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replication necessary for viral propagation, thus inactivating the virus without compromising the

quality of the blood product for transfusion.[2][8]
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Caption: Mechanism of Amotosalen-mediated viral inactivation.
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Quantitative Data on Viral Inactivation
The efficacy of amotosalen and UVA light in inactivating various viruses is typically quantified

by the Log Reduction Factor (LRF). The LRF is calculated as the logarithm of the ratio of the

initial viral titer to the viral titer after treatment. An LRF of ≥4.0 is generally considered a

minimum requirement for effective pathogen reduction.[1]

Table 1: Inactivation of Enveloped Viruses in Platelet
Concentrates and Plasma
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Virus
Family

Virus
Blood
Compone
nt

Pre-
treatment
Titer (log
units/mL)

Post-
treatment
Titer (log
units/mL)

Log
Reductio
n Factor
(LRF)

Referenc
e(s)

Retrovirida

e

HIV-1 (cell-

free)

Platelets in

35%

Plasma/65

% PAS

>6.2
Not

Detected
>6.2 [7]

Retrovirida

e

HIV-1 (cell-

associated)

Platelets in

35%

Plasma/65

% PAS

>6.1
Not

Detected
>6.1 [7]

Retrovirida

e
HTLV-I

Platelets in

35%

Plasma/65

% PAS

4.2
Not

Detected
4.2 [7]

Retrovirida

e
HTLV-II

Platelets in

35%

Plasma/65

% PAS

4.6
Not

Detected
4.6 [7]

Hepadnavir

idae
HBV

Platelets in

35%

Plasma/65

% PAS

>5.5
Not

Detected
>5.5 [7]

Flaviviridae HCV

Platelets in

35%

Plasma/65

% PAS

>4.5
Not

Detected
>4.5 [7]

Flaviviridae

West Nile

Virus

(WNV)

Platelets in

35%

Plasma/65

% PAS

>5.5
Not

Detected
>5.5 [7]
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Coronavirid

ae
SARS-CoV

Platelets in

35%

Plasma/65

% PAS

>5.8
Not

Detected
>5.8 [7][9]

Coronavirid

ae

SARS-

CoV-2
Plasma 3.3 ± 0.1

Not

Detected
>3.3 ± 0.1 [6][8]

Coronavirid

ae

SARS-

CoV-2

Platelets in

100%

Plasma

3.5 ± 0.3
Not

Detected
>3.5 ± 0.3 [6][10]

Coronavirid

ae

SARS-

CoV-2

Platelets in

35%

Plasma/65

% PAS

3.2 ± 0.1
Not

Detected
>3.2 ± 0.1 [6]

Herpesvirid

ae
CMV

Platelets in

35%

Plasma/65

% PAS

>5.9
Not

Detected
>5.9 [7]

PAS: Platelet Additive Solution

Table 2: Inactivation of Non-Enveloped Viruses in
Platelet Concentrates
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Virus
Family

Virus
Blood
Compone
nt

Pre-
treatment
Titer (log
units/mL)

Post-
treatment
Titer (log
units/mL)

Log
Reductio
n Factor
(LRF)

Referenc
e(s)

Adenovirid

ae

Human

Adenovirus

5

Platelets in

35%

Plasma/65

% PAS

>5.2
Not

Detected
>5.2 [7]

Parvovirida

e

Parvovirus

B19

Platelets in

35%

Plasma/65

% PAS

3.5 - >5.0
Not

Detected
3.5 - >5.0 [7]

Reoviridae
Bluetongue

Virus

Platelets in

35%

Plasma/65

% PAS

5.6 - 5.9
Not

Detected
5.6 - 5.9 [7]

Experimental Protocols
The following are generalized protocols for evaluating the viral inactivation efficacy of

amotosalen and UVA light. Specific details may vary based on the virus, blood component, and

analytical methods used.

Protocol 1: Viral Inactivation in Platelet Concentrates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7202329/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7202329/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7202329/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Viral Inactivation in Platelet Concentrates

Start: Prepare Platelet Concentrate Unit

Spike with High-Titer Virus Stock

Collect Pre-Treatment Sample (Control)

Add Amotosalen (150 µM final concentration)

Determine Viral Titer (e.g., Plaque Assay, TCID50)

Control

Illuminate with UVA Light (3 J/cm²)

Collect Post-Treatment Sample

Adsorb Residual Amotosalen (Optional)

Calculate Log Reduction Factor (LRF)

End
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Caption: Workflow for viral inactivation in platelet concentrates.
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Methodology:

Preparation of Platelet Concentrates: Single-donor platelet concentrates are prepared

according to standard blood banking procedures. The final product typically contains 3.0 x

10¹¹ to 6.0 x 10¹¹ platelets in approximately 300 mL of either 100% plasma or a mixture of

35% plasma and 65% platelet additive solution.[7]

Viral Spiking: A high titer of the virus of interest is added to the platelet concentrate unit.

Pre-Treatment Sampling: An aliquot of the spiked platelet concentrate is collected before the

addition of amotosalen to determine the initial viral load.

Amotosalen Addition: Amotosalen hydrochloride is added to the platelet concentrate to a

final concentration of 150 µmol/L.[7]

UVA Illumination: The platelet concentrate containing amotosalen is transferred to a UVA-

transparent container and illuminated with a controlled dose of UVA light (3 J/cm²).[2][7]

Post-Treatment Sampling: After illumination, an aliquot of the treated platelet concentrate is

collected.

Viral Titer Determination: The viral titers of the pre- and post-treatment samples are

determined using a suitable infectivity assay, such as a plaque assay or a tissue culture

infectious dose 50 (TCID₅₀) assay.[6][8]

Calculation of Log Reduction Factor (LRF): The LRF is calculated using the formula: LRF =

log₁₀ (pre-treatment viral titer / post-treatment viral titer).[1]

Protocol 2: Viral Inactivation in Plasma
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Workflow for Viral Inactivation in Plasma

Start: Prepare Plasma Unit

Spike with High-Titer Virus Stock

Collect Pre-Treatment Sample (Control)

Add Amotosalen (150 µM final concentration)

Determine Viral Titer (e.g., Plaque Assay, qPCR)

ControlIlluminate with UVA Light (3 J/cm²)

Collect Post-Treatment Sample

Calculate Log Reduction Factor (LRF)

End
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Caption: Workflow for viral inactivation in plasma.
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Methodology:

Preparation of Plasma: Pools of human plasma are prepared. For experimental purposes,

pools of three whole-blood-derived plasma units (630–650 ml) can be used.[8]

Viral Spiking: The plasma unit is inoculated with a clinical isolate of the target virus.

Pre-Treatment Sampling: A sample is collected from the virus-spiked plasma after the

addition of amotosalen but before UVA illumination to serve as the pre-treatment control.[8]

Amotosalen and UVA Treatment: The plasma is treated with amotosalen and UVA light using

a system such as the INTERCEPT Blood System for Plasma.[8]

Post-Treatment Sampling: A sample is collected from the plasma unit after the completion of

the UVA illumination.

Assessment of Viral Load: Infectious titers and genomic viral load are assessed using

methods like plaque assays and real-time quantitative PCR (RT-qPCR).[8] To confirm

complete inactivation, successive passaging of the inactivated sample on permissive cell

cultures can be performed.[8]

Calculation of Log Reduction Factor (LRF): The LRF for infectious virus is calculated based

on the plaque assay results. A reduction in genomic copies can also be reported based on

qPCR data.

Conclusion
The photochemical treatment of platelet and plasma components with amotosalen and UVA

light is a highly effective method for inactivating a broad range of viruses.[1] The technology

provides a critical safety layer in transfusion medicine, reducing the risk of transmitting known

and emerging pathogens.[2][4] The robust and well-documented viral inactivation efficacy, as

demonstrated by significant log reduction factors for numerous viruses, underscores the value

of this technology for researchers, scientists, and drug development professionals working to

ensure the safety of blood products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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